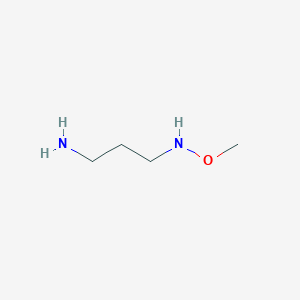

(3-Aminopropyl)(methoxy)amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H12N2O |

|---|---|

Molekulargewicht |

104.15 g/mol |

IUPAC-Name |

N'-methoxypropane-1,3-diamine |

InChI |

InChI=1S/C4H12N2O/c1-7-6-4-2-3-5/h6H,2-5H2,1H3 |

InChI-Schlüssel |

QIKFCASSTVZGHB-UHFFFAOYSA-N |

Kanonische SMILES |

CONCCCN |

Herkunft des Produkts |

United States |

CAS 145494-52-6 molecular weight and solubility profile

Title: Comprehensive Profiling of (3-Aminopropyl)(methoxy)amine Dihydrochloride (CAS 145494-52-6): Molecular Weight, Solubility, and Application Workflows

Executive Summary

As bioconjugation and targeted protein degradation (e.g., PROTACs) continue to evolve, the demand for highly specific, heterobifunctional linkers has surged. CAS 145494-52-6, chemically known as (3-aminopropyl)(methoxy)amine dihydrochloride, serves as a critical synthetic intermediate in these advanced therapeutic modalities. As a Senior Application Scientist, I have structured this technical whitepaper to unpack the physicochemical properties, thermodynamic solubility profile, and downstream synthetic utility of this compound. We will explore not just how to handle this molecule, but the causality behind its behavior in solution and in reactive environments.

Physicochemical Profiling & Molecular Weight

The molecular architecture of CAS 145494-52-6 features a propyl chain terminating in a primary amine on one end, and an N-methoxyamine on the other. It is commercially supplied as a dihydrochloride salt.

Causality of the Salt Form: Free-base alkoxyamines and primary aliphatic amines are prone to atmospheric oxidation and can participate in unwanted intermolecular side reactions. Formulating this diamine as a dihydrochloride salt protonates both nitrogen centers, drastically enhancing bench stability, preventing degradation, and locking the molecule into a highly water-soluble crystalline state[1].

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | (3-aminopropyl)(methoxy)amine dihydrochloride |

| CAS Registry Number | 145494-52-6 |

| Molecular Formula | C4H14Cl2N2O |

| Molecular Weight | 177.073 g/mol |

| SMILES | Cl.Cl.CONCCCN |

| Physical State | Solid (Crystalline Powder) |

Data supported by structural databases and chemical registries[2].

Solubility Profile & Thermodynamic Causality

The solubility of a linker dictates the solvent systems available for downstream synthesis. Because CAS 145494-52-6 exists as a dihydrochloride salt, its dissolution is governed by ionic dissociation.

-

Aqueous Media: Highly soluble. The ionic crystal lattice readily dissociates in water, stabilized by strong ion-dipole interactions[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Soluble. These solvents possess high dielectric constants capable of solvating the ionic species, which is crucial for standard amide coupling reactions.

-

Non-Polar Solvents (e.g., Hexane, Dichloromethane): Insoluble. The high lattice energy of the dihydrochloride salt cannot be overcome by weak van der Waals interactions.

Table 2: Estimated Solubility Profile

| Solvent | Polarity Index | Estimated Solubility | Causality / Mechanism |

| Water | 10.2 | > 100 mg/mL | Complete ionic dissociation and hydrogen bonding. |

| DMSO | 7.2 | > 50 mg/mL | High dielectric constant solvates the protonated amines. |

| Methanol | 5.1 | 10 - 50 mg/mL | Moderate solvation via hydrogen bonding. |

| Dichloromethane | 3.1 | < 1 mg/mL | Insufficient polarity to disrupt the ionic lattice. |

Experimental Protocol: Thermodynamic Solubility Determination

Standard UV-Vis spectroscopy is inadequate for quantifying CAS 145494-52-6 because aliphatic amines and alkoxyamines lack a strong UV chromophore. Therefore, to build a self-validating system, we must employ High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). CAD provides a universal, mass-dependent response for non-volatile analytes, making it the gold standard for this class of molecules[4].

Step-by-Step Methodology (Shake-Flask & HPLC-CAD):

-

Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM acetate buffer (pH 4.5).

-

Saturation: Accurately weigh an excess amount (~200 mg) of CAS 145494-52-6 into a 2 mL amber glass vial. Add 1.0 mL of the selected buffer.

-

Equilibration: Seal the vial and place it in a thermostatic shaker incubator at 37 ± 0.5 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium is reached[5].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm hydrophilic PTFE syringe filter.

-

Dilution: Dilute the filtrate 1:100 and 1:1000 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the CAD detector.

-

HPLC-CAD Analysis: Inject the diluted samples onto a HILIC or mixed-mode column. Quantify the amine peak area against a pre-established calibration curve of the standard[4].

Expert Insight (Self-Validation): Always run a blank buffer injection to ensure no matrix interference co-elutes with the analyte peak. The presence of solid precipitant in the shake-flask at the end of 48 hours visually validates that saturation was successfully achieved.

Application Workflows: Bioconjugation and Linker Synthesis

The true value of CAS 145494-52-6 lies in its heterobifunctionality. The primary amine and the N-methoxyamine exhibit orthogonal reactivity under specific pH conditions, allowing for highly controlled, step-wise conjugations.

-

Primary Amine Reactivity: At pH > 8.0, the primary amine is deprotonated and acts as a strong nucleophile, readily reacting with NHS-esters or carboxylic acids (via EDC/NHS activation) to form stable amide bonds.

-

N-Methoxyamine Reactivity: The N-methoxyamine group is uniquely suited for oxime ligations. When reacted with an aldehyde or ketone under mildly acidic conditions (pH 4.5 - 5.5), it forms an oxime linkage. This bond is highly stable and bio-orthogonal, making it ideal for tethering payloads to antibodies or PROTAC targeting ligands.

Step-by-Step Workflow for Stepwise Conjugation:

-

Free-Basing: Dissolve CAS 145494-52-6 in anhydrous DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the dihydrochloride salt and liberate the nucleophilic amines.

-

Amide Coupling: Add 1.0 equivalent of the NHS-ester functionalized payload. Stir at room temperature for 2 hours. The less sterically hindered primary amine will react preferentially.

-

Purification: Purify the intermediate via preparative HPLC to remove unreacted starting materials.

-

Oxime Ligation: Dissolve the purified intermediate in an acetate buffer (pH 5.0). Add 1.2 equivalents of the target aldehyde-functionalized biomolecule. Stir at room temperature for 12 hours to yield the final conjugate.

Visualizing the Synthetic Workflow

The following diagram maps the orthogonal reactivity pathways of CAS 145494-52-6, illustrating how pH control and chemoselectivity drive the synthesis of complex APIs.

Figure 1: Orthogonal reaction pathways and synthetic utilization of CAS 145494-52-6.

References

-

Title: (3-aminopropyl)(methoxy)amine dihydrochloride | 145494-52-6 Source: MolPort URL: [Link]

-

Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

-

Title: Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Oxime Ligation Using (3-Aminopropyl)(methoxy)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chemoselective Ligation

In the intricate world of bioconjugation, the ability to form stable, covalent linkages between molecules in a highly selective manner is paramount. Oxime ligation, a cornerstone of "click" chemistry, has emerged as a robust and versatile tool for the precise modification of biomolecules such as proteins, peptides, and nucleic acids.[1][2] This reaction's success lies in its bioorthogonality; the reacting partners—an aminooxy group and a carbonyl group (aldehyde or ketone)—are largely absent in biological systems, thus preventing unwanted side reactions.[2][3] The resulting oxime bond is notably stable under physiological conditions, a critical feature for the development of long-lasting bioconjugates for therapeutic and diagnostic applications.[1][4][5] This guide will provide a deep dive into the mechanism of oxime ligation with a focus on the use of (3-Aminopropyl)(methoxy)amine, a specific and highly useful aminooxy-containing reagent.

Core Principles of Oxime Ligation

The fundamental reaction of oxime ligation is the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone to form a stable oxime linkage (C=N-O).[1][2] This process is a two-step mechanism involving a nucleophilic attack followed by dehydration.[1][2]

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral carbinolamine intermediate.[1][2]

-

Dehydration: The intermediate then undergoes the elimination of a water molecule to form the final, stable oxime bond.[1][2]

The reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[1]

The Role of (3-Aminopropyl)(methoxy)amine

While the general term for the reacting partner is an aminooxy compound, the specific structure of this reagent can influence its reactivity and utility. (3-Aminopropyl)(methoxy)amine, also known as 3-methoxypropylamine, is a primary amine that is miscible in a variety of standard solvents, including water.[6][7] Its utility in oxime ligation stems from the presence of the reactive aminooxy group at one end of the molecule. The propyl chain provides a flexible spacer, which can be advantageous in bioconjugation by minimizing steric hindrance between the conjugated molecules.

Reaction Kinetics and the Critical Role of pH

The rate of oxime ligation is highly dependent on the pH of the reaction medium. The optimal pH for uncatalyzed oxime formation is typically in the slightly acidic range of 4 to 5.[8][9][10][11] This is due to a delicate balance: the carbonyl group requires protonation to enhance its electrophilicity, while the aminooxy group must remain in its unprotonated, nucleophilic state to initiate the reaction.[2] At neutral pH, the concentration of the protonated carbonyl species is significantly lower, leading to a much slower reaction rate.[2][8][10] This can be a limitation when working with biomolecules that are sensitive to acidic conditions.[8][9][10][11]

Catalysis: Accelerating Oxime Ligation at Neutral pH

To overcome the sluggish kinetics at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives have proven to be effective catalysts for oxime ligation.[8][9][10][11][12] The catalytic mechanism involves the formation of a highly reactive protonated Schiff base (iminium ion) intermediate between the aniline catalyst and the carbonyl compound.[2] This intermediate is more electrophilic than the original carbonyl group and readily reacts with the aminooxy compound in a transimination reaction, regenerating the catalyst and forming the desired oxime product.[2]

Several studies have explored various aniline derivatives to optimize catalytic efficiency at neutral pH. For instance, p-phenylenediamine has been shown to be a highly effective catalyst at pH 7, significantly accelerating the rate of oxime formation compared to both the uncatalyzed reaction and the aniline-catalyzed reaction.[8][10][11] Another catalyst, m-phenylenediamine (mPDA), has also been reported to be more efficient than aniline, in part due to its greater aqueous solubility, which allows for its use at higher concentrations.[13][14]

A Visual Representation of the Catalyzed Reaction

Figure 1: Catalyzed mechanism of oxime ligation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the oxime ligation of a protein containing a carbonyl group with an aminooxy-functionalized molecule.

Materials

-

Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution)

-

(3-Aminopropyl)(methoxy)amine or other aminooxy-functionalized molecule (e.g., 13 µM solution)

-

Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

-

Purification columns (e.g., size-exclusion or affinity chromatography)[15]

Procedure

-

Prepare Protein Solution: Prepare a solution of the carbonyl-containing protein in the reaction buffer to the desired concentration (e.g., 10 µM).[1]

-

Prepare Aminooxy Reagent: Dissolve the aminooxy-containing molecule in the reaction buffer to a concentration that provides a slight molar excess relative to the protein (e.g., 1.3-fold).[1]

-

Initiate the Reaction: Add the aminooxy reagent solution to the protein solution.

-

Add Catalyst: Add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM for p-phenylenediamine or 10-100 mM for aniline.[15][16]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[15] The reaction progress can be monitored using analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.[1][15]

-

Purification: Once the reaction is complete, purify the resulting bioconjugate using an appropriate chromatography method to remove excess reagents and the catalyst.[1][15]

Workflow for a Typical Oxime Ligation Experiment

Figure 2: A typical experimental workflow for oxime ligation.

Quantitative Data and Reaction Parameters

The efficiency of oxime ligation is influenced by several factors, including reactant concentrations, temperature, and the choice of catalyst.

| Parameter | Typical Range/Condition | Impact on Reaction |

| pH | 4.0 - 7.5 | Optimal around 4-5 without catalyst; neutral pH requires a catalyst for efficient reaction.[8][9][10][11] |

| Temperature | Room Temperature - 37°C | Higher temperatures can increase the reaction rate.[12] |

| Catalyst | Aniline, p-phenylenediamine, m-phenylenediamine | Significantly accelerates the reaction, especially at neutral pH.[8][10][11][13][14] |

| Reactant Molar Ratio | 1:1 to 1:1.3 (Protein:Aminooxy) | A slight excess of the aminooxy reagent can help drive the reaction to completion.[1] |

Trustworthiness and Self-Validating Systems

A key aspect of a reliable protocol is its ability to be self-validating. In the context of oxime ligation, this involves:

-

Reaction Monitoring: Regularly analyzing aliquots of the reaction mixture allows for real-time assessment of conjugation efficiency and can help identify any potential issues, such as protein degradation.

-

Characterization of the Final Product: Thorough characterization of the purified bioconjugate by methods like mass spectrometry confirms the formation of the desired product and its purity.

-

Stability Assessment: For applications requiring long-term stability, the purified conjugate should be subjected to stability studies under relevant conditions (e.g., physiological pH, in serum). Oxime bonds are known for their high hydrolytic stability compared to other linkages like hydrazones.[5][17][18]

Applications in Drug Development and Research

The robustness and specificity of oxime ligation have made it an invaluable tool in various areas of research and drug development:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies via oxime linkages can lead to ADCs with improved therapeutic indices.[1]

-

Peptide and Protein Modification: The introduction of labels (e.g., fluorescent dyes), polyethylene glycol (PEG) chains, or other moieties to peptides and proteins can enhance their functionality and pharmacokinetic properties.[19]

-

Surface Immobilization: Proteins and other biomolecules can be immobilized on surfaces functionalized with aminooxy or carbonyl groups for applications in biosensors and diagnostics.[1]

-

Hydrogel Formation: Oxime ligation can be used to form biocompatible hydrogels for tissue engineering and drug delivery applications.[20][21]

Conclusion

Oxime ligation, particularly when utilizing versatile reagents like (3-Aminopropyl)(methoxy)amine and efficient catalysts, provides a powerful and reliable method for the creation of stable bioconjugates. By understanding the underlying mechanism, the influence of reaction parameters, and implementing robust experimental protocols, researchers can confidently apply this chemistry to advance their work in drug development, diagnostics, and fundamental biological studies.

References

-

Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93-101. [Link]

-

Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6140-6143. [Link]

-

Lederer, A., & D'Souza, A. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2854. [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

-

DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Chemical Communications, 53(27), 3845-3848. [Link]

-

Zhang, C., & Wang, P. G. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14280-14297. [Link]

-

PubChem. (n.d.). 3-Methoxypropylamine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of 3-Methoxypropylamine for Industrial Use. [Link]

-

Zhang, Y., & Li, X. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8947-8950. [Link]

-

Kumar, V., & Singh, I. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. The Journal of Organic Chemistry, 87(13), 8349-8359. [Link]

-

Zhang, Y., & Li, X. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

-

Zhang, Y., & Li, X. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17740-17744. [Link]

-

Zhang, Y., & Li, X. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2871-2875. [Link]

-

Liu, H., & Wang, F. (2018). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Polymers, 10(11), 1251. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines / Bioconjugate Chemistry, 2013 [sci-hub.kr]

- 12. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]

- 13. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. coledeforest.com [coledeforest.com]

- 21. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleophilic Duel: A Technical Guide to Primary Amine vs. Methoxyamine Reactivity in Bifunctional Linkers

Foreword: The Critical Choice in Conjugation Chemistry

In the intricate world of targeted therapeutics and diagnostics, particularly in the design of antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of success.[1] These molecular bridges, which connect a targeting moiety like a monoclonal antibody to a payload such as a potent cytotoxin, must not only ensure a stable connection in systemic circulation but also facilitate the payload's release under specific conditions.[2] At the heart of many linker technologies lies a fundamental chemical reaction: a nucleophilic attack. This guide provides an in-depth, comparative analysis of two workhorse nucleophiles frequently engineered into these linkers: the primary amine (-NH₂) and the methoxyamine (-ONH₂).

For the researcher, scientist, or drug development professional, understanding the nuanced differences in reactivity, kinetics, and stability between these two functional groups is paramount. The decision to employ a primary amine versus a methoxyamine dictates the choice of reaction partners, the optimization of reaction conditions (most notably pH), and ultimately, the stability and performance of the final bioconjugate. This document moves beyond a simple recitation of protocols to explore the causality behind these choices, offering field-proven insights to guide the rational design of next-generation bioconjugates.

Section 1: The Tale of Two Nucleophiles - A Mechanistic Overview

At a fundamental level, both primary amines and methoxyamines are nucleophiles because they possess a lone pair of electrons on the nitrogen atom, which can be donated to an electron-deficient center (an electrophile) to form a new covalent bond.[3] However, their reactivity profiles are distinct, governed by subtle yet profound differences in their electronic structures.

The Primary Amine: A Ubiquitous and Versatile Nucleophile

Primary amines are a cornerstone of bioconjugation, primarily due to their presence on the side chains of lysine residues and at the N-terminus of proteins, making them readily accessible targets.[4] Their nucleophilicity is influenced by factors like steric hindrance and the electronic nature of their substituents.[5]

Common reactions involving primary amines in bifunctional linkers include:

-

Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form highly stable amide bonds. This is one of the most common strategies for protein modification.[6]

-

Reductive Amination: Reaction with aldehydes or ketones to form an initial imine (Schiff base), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to a stable secondary amine linkage.[7][8]

The nucleophilic attack by a primary amine is a classic example of its electron-donating capability. The lone pair on the nitrogen directly engages the electrophilic center.

The Methoxyamine: Enhanced Reactivity Through the Alpha-Effect

Methoxyamines (more broadly, alkoxyamines) are a special class of nucleophiles. While they react with the same electrophiles as primary amines (aldehydes and ketones), their reactivity is significantly enhanced by a phenomenon known as the alpha-effect .[9] This effect describes the increased nucleophilicity of an atom that has an adjacent atom (in the alpha position) also bearing a lone pair of electrons.[9] In methoxyamine (CH₃O-NH₂), the oxygen atom adjacent to the nucleophilic nitrogen boosts its reactivity beyond what would be predicted based on its basicity alone.[4][9]

The primary application of methoxyamines in bifunctional linkers is oxime ligation : the reaction with an aldehyde or ketone to form a highly stable oxime bond (C=N-O).[10] This reaction is chemoselective, meaning it proceeds efficiently under mild physiological conditions without cross-reacting with other functional groups present in biological systems.[11]

The origin of the alpha-effect is complex, but one explanation suggests that the adjacent heteroatom destabilizes the ground state through lone pair-lone pair repulsion and stabilizes the transition state, thereby lowering the activation energy of the reaction.[12]

Section 2: The Reaction Environment - A Head-to-Head Comparison

The choice between a primary amine and a methoxyamine is heavily influenced by the desired reaction conditions, particularly pH. The efficiency of these nucleophilic reactions is dictated by a delicate balance: the nucleophile must be in its deprotonated, lone-pair-available form, while the electrophile (especially a carbonyl) is often activated by protonation.

pH Dependence: Finding the "Sweet Spot"

-

Primary Amines: The reactivity of primary amines is highly pH-dependent. At low pH, the amine is protonated to its non-nucleophilic ammonium form (R-NH₃⁺). At high pH, while the amine is deprotonated and nucleophilic, the competing hydrolysis of many amine-reactive electrophiles (like NHS esters) also accelerates.[13] For reactions with NHS esters, a pH range of 7.2-8.5 is typically optimal.[13] For reductive amination, the formation of the initial imine is often favored under mildly acidic conditions (pH 4-5) which help to catalyze the dehydration step, but the reaction can proceed across a wider range.[7][14]

-

Methoxyamines (Oxime Ligation): The formation of oximes is also pH-dependent and is generally fastest in a slightly acidic environment, typically between pH 4 and 5.[15] This is because the reaction involves an acid-catalyzed dehydration of a carbinolamine intermediate.[10] However, a key advantage is that the reaction still proceeds efficiently at neutral pH, which is crucial for applications involving sensitive biomolecules.[1] The lower pKa of alkoxyamines (around 4-5) compared to primary alkylamines (pKa ~10-11) means that a larger fraction remains unprotonated and thus nucleophilic at mildly acidic pH.[16][17]

Kinetics and Catalysis: The Rate of Reaction

A direct kinetic comparison is complex as the reaction partners differ (e.g., NHS ester vs. aldehyde). However, when comparing reactions with the same electrophile (aldehydes/ketones), methoxyamines generally exhibit faster kinetics in forming the initial C=N bond due to the alpha-effect.

-

Primary Amines (Reductive Amination): The initial formation of the imine can be slow. The overall rate of reductive amination is dependent on both the rate of imine formation and the rate of reduction.[18]

-

Methoxyamines (Oxime Ligation): The reaction rate can be significantly accelerated by nucleophilic catalysts, most notably aniline and its derivatives.[19] Catalysts like p-phenylenediamine can increase the reaction rate by over 100-fold compared to the uncatalyzed reaction at neutral pH.[1] This catalysis allows for rapid and efficient conjugation even at low micromolar concentrations of reactants.[19][20]

The following table summarizes the key comparative parameters:

| Parameter | Primary Amine Linker | Methoxyamine Linker | Causality & Field Insights |

| Primary Reaction | Acylation (e.g., with NHS ester); Reductive Amination (with C=O) | Oxime Ligation (with C=O) | The choice of nucleophile dictates the required electrophilic partner on the other molecule. |

| Resulting Bond | Amide; Secondary Amine | Oxime (C=N-O) | The final linkage determines the stability and potential cleavability of the conjugate. |

| Optimal pH | 7.2 - 9.0 (NHS Esters); ~6-9 (Reductive Amination)[2][13] | 4.0 - 5.0 (Optimal); Efficient at pH 7.0[1][10] | Methoxyamines offer greater flexibility for reactions at physiological pH without significant loss of efficiency. |

| Kinetics | Moderate; can be slow | Fast, especially with catalysis | The alpha-effect gives methoxyamines an intrinsic kinetic advantage for carbonyl chemistry.[9] |

| Catalysis | Generally uncatalyzed | Aniline and derivatives significantly accelerate the reaction.[1][19] | Catalysis makes oxime ligation a "click" reaction: fast, efficient, and high-yielding under benign conditions. |

Section 3: Stability of the Conjugate - The Bond That Lasts

For in vivo applications like ADCs, the stability of the linker in circulation is non-negotiable. Premature release of a cytotoxic payload can lead to severe off-target toxicity.[21] Here, the linkages formed by methoxyamines and primary amines show significant differences.

-

Amide Bond (from Primary Amine + NHS Ester): The amide bond is exceptionally stable under physiological conditions, with a very long half-life. It is considered a non-cleavable linkage.[6]

-

Secondary Amine (from Reductive Amination): This is also a very stable, non-cleavable covalent bond.

-

Oxime Bond (from Methoxyamine + Carbonyl): The oxime bond is significantly more stable to hydrolysis than the analogous imine or hydrazone linkages.[21][22] Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones at neutral pH.[21][23] This remarkable stability makes it a reliable choice for bioconjugates that must remain intact for extended periods in the bloodstream.[22] While acid-catalyzed hydrolysis is possible, the bond is resilient across a broad pH range.[22]

| Linkage Type | Reactants | Relative Hydrolytic Stability (pH 7.0) | Half-life (t₁/₂) at pH 7.0 | Key Insight |

| Amide | Primary Amine + NHS Ester | Very High | Years | Considered a permanent, non-cleavable linkage, ideal for applications where payload release is not desired. |

| Secondary Amine | Primary Amine + Carbonyl + Reductant | Very High | Years | Similar to the amide bond, this forms a highly stable, non-cleavable linkage. |

| Oxime | Methoxyamine + Carbonyl | High | Too slow to measure; estimated in months/years[22] | Exceptionally stable compared to other C=N bonds, making it a "quasi-non-cleavable" linker suitable for most in vivo applications.[21][22] |

| Imine (Schiff Base) | Primary Amine + Carbonyl | Low (Reversible) | Hours to Days | This intermediate in reductive amination is hydrolytically unstable and requires reduction to be useful for stable conjugates.[10] |

Section 4: Experimental Protocols - A Practical Guide

To ensure self-validating and reproducible results, the following detailed protocols outline standard procedures for conjugation using both primary amine and methoxyamine-functionalized linkers.

Protocol 1: Amide Bond Formation via NHS Ester-Amine Coupling

This protocol describes the conjugation of a linker containing an NHS ester to a protein containing accessible primary amines (e.g., lysine residues).

Methodology:

-

Protein Preparation:

-

Buffer exchange the protein into an amine-free buffer (e.g., 1X Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.[13] Amine-containing buffers like Tris or glycine will compete for reaction with the NHS ester and must be avoided.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

NHS Ester-Linker Preparation:

-

Immediately before use, dissolve the NHS ester-functionalized linker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][24] NHS esters are susceptible to hydrolysis, so exposure to aqueous environments before addition to the protein should be minimized.[6]

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved NHS ester-linker to the protein solution.

-

Mix gently by inversion or slow vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Lower temperatures can help minimize the competing hydrolysis reaction.[13]

-

-

Quenching (Optional):

-

To stop the reaction, a small molecule primary amine like Tris or glycine can be added to a final concentration of ~50 mM to consume any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted linker and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Protocol 2: Oxime Bond Formation via Methoxyamine-Carbonyl Ligation

This protocol describes the conjugation of a methoxyamine-containing linker to a protein that has been modified to present an aldehyde or ketone group.

Methodology:

-

Preparation of Aldehyde/Ketone-functionalized Protein:

-

A reactive carbonyl group must be introduced into the protein. A common method is the mild oxidation of carbohydrate moieties on glycoproteins using sodium periodate (NaIO₄) to generate aldehydes.[11] Alternatively, unnatural amino acids containing ketone groups can be genetically encoded into the protein.[25]

-

After modification, purify the protein using a desalting column to remove residual reagents.

-

-

Methoxyamine-Linker Preparation:

-

Dissolve the methoxyamine-functionalized linker and the aniline catalyst (if used) in the reaction buffer.

-

-

Conjugation Reaction:

-

Combine the carbonyl-functionalized protein (1-10 mg/mL) with a 5- to 20-fold molar excess of the methoxyamine linker in a reaction buffer, typically 0.1 M sodium acetate, pH 4.5.[11]

-

If using a catalyst, add aniline or a derivative to a final concentration of 10-100 mM.[11]

-

Incubate the reaction at 25-37°C. Reaction time can range from a few hours to 24 hours, depending on the reactants and the presence of a catalyst.[11] Monitor the reaction progress if possible.

-

-

Purification:

-

Remove the excess linker and catalyst from the final conjugate using size-exclusion chromatography or dialysis.

-

Conclusion: Selecting the Right Tool for the Job

The choice between a primary amine and a methoxyamine in a bifunctional linker is not a matter of inherent superiority, but of strategic selection based on the specific goals of the bioconjugation.

-

Choose a Primary Amine (reacting with an NHS ester) when your goal is to create an exceptionally stable, non-cleavable linkage and you are targeting the abundant lysine residues on a native protein. The chemistry is robust and well-established, though it can lead to heterogeneous products due to multiple reaction sites.

-

Choose a Methoxyamine when you require a highly stable, near-permanent linkage to a specific, pre-defined site containing an aldehyde or ketone. The bio-orthogonal nature of the oxime ligation, its favorable kinetics (especially with catalysis), and its efficiency at or near physiological pH make it a premier choice for creating homogeneous, well-defined conjugates like modern ADCs.[11][26]

By understanding the fundamental principles of nucleophilicity, reaction kinetics, and bond stability outlined in this guide, researchers can make informed, rational decisions in the design of bifunctional linkers, ultimately leading to the development of more effective and safer targeted therapies and diagnostics.

References

- BOC Sciences. (n.d.). SPDB Linkers in Antibody-Drug Conjugates.

- Dirksen, A., & Hackeng, T. M. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.

- Popp, M. W., & Antos, J. M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

- Dirksen, A., & Hackeng, T. M. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.

- DeForest, C. A. (2017).

- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.

- Kluger, R., & Chin, J. (1982). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. PubMed.

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.

- Thermo Fisher Scientific. (n.d.). AminoLink™ Reductant.

- BenchChem. (2025). Step-by-Step Guide for Oxime Bond Formation in Antibody-Drug Conjugate (ADC) Synthesis.

- BenchChem. (2025). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.

- American Chemical Society. (2013, February 21). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.

- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar.

- G-Biosciences. (n.d.). Sodium Cyanoborohydride.

- American Chemical Society. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry.

- Elsevier. (2021).

- Richert, C., & Sawada, T. (2018).

- BenchChem. (2025). introduction to NHS ester amine coupling chemistry.

- ResearchGate. (2023, August). a) Normal and a-nucleophiles; b) schematic overview of the... | Download Scientific Diagram.

- BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.

- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.

- Tsuchikama, K., & An, Z. (2018).

- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. glenresearch.com.

- Wikipedia. (n.d.). Alpha effect. Wikipedia.

- Shchekotikhin, A. E., & Shtil, A. A. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PMC.

- van der Heijden, C. G., & Bickelhaupt, F. M. (2021). Origin of the α‐Effect in SN2 Reactions.

- Ormazábal-Toledo, R., & Contreras, R. (2022).

- AxisPharm. (2024, June 10).

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3,4,5-Trimethoxybenzaldehyde and Anisaldehyde.

- ResearchGate. (n.d.). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study | Request PDF.

- ResearchGate. (n.d.). Enzymatic Prenylation and Oxime Ligation for the Synthesis of Stable and Homogeneous Protein-Drug Conjugates for Targeted Therapy | Request PDF.

- Kern, P. S., & Schüürmann, G. (2021).

- Chemguide. (n.d.). amines as nucleophiles. chemguide.co.uk.

- Lin, H.-C., & Chen, Y.-J. (2021).

- ResearchGate. (n.d.). Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2).

- Georg, G. I., & Murugan, R. (2008). Product Class 15: Oximes. Science of Synthesis.

- Jasperse, C. P. (n.d.). Reactions of Amines. Personal Website.

- Wängler, C., & Wängler, B. (2025).

- Michigan State University. (n.d.). Amine Reactivity. MSU chemistry.

- BenchChem. (n.d.). A Head-to-Head Comparison of Coupling Efficiencies with Various Activation Methods.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Alpha effect - Wikipedia [en.wikipedia.org]

- 10. coledeforest.com [coledeforest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. Amine Reactivity [www2.chemistry.msu.edu]

- 18. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 25. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 26. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for (3-Aminopropyl)(methoxy)amine dihydrochloride

An In-depth Technical Guide to the Synthesis of (3-Aminopropyl)(methoxy)amine Dihydrochloride

Introduction

(3-Aminopropyl)(methoxy)amine dihydrochloride is a bifunctional molecule of significant interest to researchers in drug development and medicinal chemistry. Its structure, featuring a primary amine and a methoxyamine moiety separated by a propyl linker, offers versatile opportunities for the synthesis of novel chemical entities. The primary amine serves as a key handle for conjugation to scaffolds or pharmacophores, while the methoxyamine group can be incorporated into various bioactive frameworks or used as a precursor for other functionalities. This guide provides two distinct, robust synthetic pathways for the preparation of (3-Aminopropyl)(methoxy)amine dihydrochloride, designed to be adaptable and informative for scientists in the field. The causality behind experimental choices and the validation inherent in each protocol are emphasized to ensure scientific integrity and reproducibility.

Pathway 1: Synthesis via N-Alkylation of Methoxyamine and Subsequent Functional Group Interconversion

This pathway commences with the readily available 3-bromo-1-propanol and involves a sequence of protection, alkylation, and functional group interconversion to arrive at the target molecule. This route is advantageous due to the commercial availability of the starting materials and the reliability of the involved transformations.

Logical Workflow for Pathway 1

Caption: Synthetic route via N-alkylation of methoxyamine.

Step-by-Step Experimental Protocol for Pathway 1

Step 1a: Synthesis of N-(3-Hydroxypropyl)methoxyamine

This initial step involves the nucleophilic substitution of bromide from 3-bromo-1-propanol by methoxyamine. The choice of a suitable base is crucial to deprotonate the methoxyamine hydrochloride (if used as the starting material) and to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Reactants:

-

Methoxyamine hydrochloride

-

3-Bromo-1-propanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

-

Protocol:

-

To a stirred suspension of methoxyamine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 3-bromo-1-propanol (1.1 eq) at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-(3-Hydroxypropyl)methoxyamine.

-

Step 1b: Conversion of Hydroxyl to Azide: Synthesis of N-(3-Azidopropyl)methoxyamine

The conversion of the terminal alcohol to a primary amine is efficiently achieved via a two-step process involving mesylation followed by azide displacement. The mesylate is an excellent leaving group, facilitating the Sₙ2 reaction with sodium azide. This method is generally preferred over direct conversion methods due to its high efficiency and the mild conditions for the final azide reduction.

-

Reactants:

-

N-(3-Hydroxypropyl)methoxyamine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve N-(3-Hydroxypropyl)methoxyamine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.

-

Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

-

Heat the mixture to 80 °C and stir for 4 hours.

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-Azidopropyl)methoxyamine.

-

Step 1c: Reduction of Azide to Amine: Synthesis of (3-Aminopropyl)(methoxy)amine

Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.[1][2] Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation, and the reaction proceeds under a hydrogen atmosphere.

-

Reactants:

-

N-(3-Azidopropyl)methoxyamine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Protocol:

-

Dissolve N-(3-Azidopropyl)methoxyamine (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (3-Aminopropyl)(methoxy)amine.

-

Step 1d: Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt to improve the stability and handling of the diamine product. This is achieved by treating the free base with two equivalents of hydrochloric acid.

-

Reactants:

-

(3-Aminopropyl)(methoxy)amine

-

Hydrochloric acid solution in diethyl ether or dioxane

-

-

Protocol:

-

Dissolve the crude (3-Aminopropyl)(methoxy)amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

-

A white precipitate will form. Continue stirring at 0 °C for 30 minutes.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Aminopropyl)(methoxy)amine dihydrochloride.

-

Pathway 2: Synthesis via Reductive Amination

This alternative pathway utilizes a reductive amination strategy, which is a powerful C-N bond-forming reaction.[3] It begins with a commercially available protected amino alcohol and proceeds through an oxidation and subsequent reductive amination with methoxyamine. This route can be more convergent and may offer advantages in terms of step economy.

Logical Workflow for Pathway 2

Caption: Synthetic route via reductive amination.

Step-by-Step Experimental Protocol for Pathway 2

Step 2a: Oxidation of N-Boc-3-amino-1-propanol to N-Boc-3-aminopropanal

The synthesis begins with the oxidation of the primary alcohol of N-Boc-3-amino-1-propanol to the corresponding aldehyde. Dess-Martin periodinane is a mild and selective oxidizing agent for this transformation, minimizing over-oxidation to the carboxylic acid.

-

Reactants:

-

N-Boc-3-amino-1-propanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain crude N-Boc-3-aminopropanal, which should be used immediately in the next step due to its potential instability.

-

Step 2b: Reductive Amination to form N-Boc-(3-aminopropyl)(methoxy)amine

The crude aldehyde from the previous step is directly subjected to reductive amination with methoxyamine. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent as it is selective for the iminium ion intermediate over the starting aldehyde.[3]

-

Reactants:

-

Crude N-Boc-3-aminopropanal

-

Methoxyamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

-

Protocol:

-

Dissolve the crude N-Boc-3-aminopropanal in methanol.

-

Add methoxyamine hydrochloride (1.2 eq) and triethylamine (1.3 eq) to the solution and stir for 1 hour at room temperature to form the oxime intermediate.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the careful addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield N-Boc-(3-aminopropyl)(methoxy)amine.

-

Step 2c: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions to reveal the primary amine.[4][5] Trifluoroacetic acid (TFA) in dichloromethane is a standard and effective reagent for this deprotection.[4]

-

Reactants:

-

N-Boc-(3-aminopropyl)(methoxy)amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve N-Boc-(3-aminopropyl)(methoxy)amine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The crude (3-Aminopropyl)(methoxy)amine trifluoroacetate salt is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free diamine.

-

Step 2d: Formation of the Dihydrochloride Salt

The final step is the conversion of the free diamine to its dihydrochloride salt as described in Pathway 1.

-

Reactants:

-

(3-Aminopropyl)(methoxy)amine

-

Hydrochloric acid solution in diethyl ether or dioxane

-

-

Protocol:

-

Dissolve the crude (3-Aminopropyl)(methoxy)amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

-

A white precipitate will form. Continue stirring at 0 °C for 30 minutes.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Aminopropyl)(methoxy)amine dihydrochloride.

-

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| N-(3-Hydroxypropyl)methoxyamine | C₄H₁₁NO₂ | 105.14 | Oil |

| N-(3-Azidopropyl)methoxyamine | C₄H₁₀N₄O | 130.15 | Oil |

| (3-Aminopropyl)(methoxy)amine | C₄H₁₂N₂O | 104.15 | Oil |

| (3-Aminopropyl)(methoxy)amine dihydrochloride | C₄H₁₄Cl₂N₂O | 177.08 | Solid |

| N-Boc-3-aminopropanal | C₈H₁₅NO₃ | 173.21 | Oil |

| N-Boc-(3-aminopropyl)(methoxy)amine | C₉H₂₀N₂O₃ | 204.27 | Oil |

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of (3-Aminopropyl)(methoxy)amine dihydrochloride. Pathway 1 offers a linear approach starting from a simple haloalcohol, while Pathway 2 provides a more convergent route utilizing a reductive amination strategy. The choice between these pathways will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. Both routes employ standard and well-documented organic transformations, providing a solid foundation for the successful synthesis of this valuable bifunctional building block for applications in drug discovery and development.

References

- Synthesis of (S)-N-Boc-3-Amino-2-Arylpropanol from Optically Active β-Amino Esters. (URL not available)

-

Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]

- Mitsunobu Reaction. Organic Chemistry Portal. (URL not available)

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. (URL not available)

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)

- Amine Protection and Deprotection. Master Organic Chemistry. (URL not available)

- A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogen

- Methoxyamine. Wikipedia. (URL not available)

- Mitsunobu reaction. Organic Synthesis. (URL not available)

- BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023, July 4). (URL not available)

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. (2012, May 27). (URL not available)

- Technical Reports A Whirlwind Tour of Current Mitsunobu Chemistry. The Vespiary. (URL not available)

- Technical Support Center: Sodium Phthalimide Reactions with Secondary Alkyl Halides. Benchchem. (URL not available)

- Boc-Protected Amino Groups. Organic Chemistry Portal. (URL not available)

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. RSC Publishing. (2023, July 18). (URL not available)

- Reactions that Work: Boc Protection. Chemtips - WordPress.com. (2012, June 18). (URL not available)

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. (URL not available)

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. (URL not available)

- Reductive amination process.

- N-BOC-3-Aminopiperidine synthesis. ChemicalBook. (URL not available)

- Application Note – Reductive Amination. Sigma-Aldrich. (URL not available)

- Application Note – N-Boc protection. Sigma-Aldrich. (URL not available)

- MSU_MSMC_006 Methoximation and TBDMS silylation. (2019, March 26). (URL not available)

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. (2024, May 18). (URL not available)

- Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. (URL not available)

- Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. PMC. (URL not available)

- What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. ResearchGate. (2016, July 22). (URL not available)

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019, September 1). (URL not available)

- A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. (URL not available)

- N-Dealkylation of Amines. PMC. (URL not available)

- Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). (URL not available)

- Method for preparing methoxyamine, method for preparing methoxyamine hydrochloride. Patsnap Eureka. (2021, September 7). (URL not available)

- Selective Mono-N-alkylation of 3-Amino Alcohols via Chel

- Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. (2025, December 10). (URL not available)

- Selective reduction of N-oxides to amines: Application to drug metabolism.

- Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology. (URL not available)

- Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. (URL not available)

- Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)

- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem. (URL not available)

- 3-Methoxypropylamine. Univar Solutions. (URL not available)

- N-(3-Aminopropyl)methacrylamide hydrochloride, >98%. Polysciences. (URL not available)

Sources

Storage conditions and thermal stability of (3-Aminopropyl)(methoxy)amine

Thermodynamic Profiling and Storage Optimization of (3-Aminopropyl)(methoxy)amine Dihydrochloride: A Technical Guide for API Development

Executive Summary

(3-Aminopropyl)(methoxy)amine dihydrochloride (CAS 145494-52-6) is a critical bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and bioconjugates[1][2]. Characterized by its primary amine and methoxyamine functional groups, the molecule acts as a potent nucleophile. However, its formulation as a dihydrochloride salt introduces severe hygroscopicity, rendering it highly vulnerable to environmental degradation[1]. This whitepaper provides an in-depth analysis of its thermal stability kinetics, mechanistic degradation pathways, and field-proven protocols for storage and handling.

Molecular Vulnerabilities and Degradation Mechanisms

The molecular architecture of (3-Aminopropyl)(methoxy)amine (Cl.Cl.CONCCCN) dictates its reactivity and stability profile[3]. The compound faces three primary vectors of environmental stress:

-

Hygroscopic Deliquescence: As a dihydrochloride salt, the compound readily absorbs atmospheric moisture. Upon exceeding a critical relative humidity (RH) threshold, the salt undergoes deliquescence, forming a localized saturated solution. This localized aqueous microenvironment drastically lowers the pH, catalyzing the hydrolysis of the alkoxyamine linkage.

-

Thermal Homolysis: Alkoxyamines are thermodynamically sensitive to elevated temperatures. Thermal stress provides the activation energy ( Ea ) necessary to induce homolytic cleavage of the N-O or C-O bonds, a process driven by the thermodynamic stability of the resulting carbon- or nitrogen-centered radicals[4].

-

Oxidative Deamination: Exposure to ambient oxygen and reactive oxygen species (ROS) can lead to the oxidation of the primary amine, resulting in the formation of N-oxides or premature deamination.

Figure 1: Mechanistic degradation pathways under environmental stress factors.

Empirical Storage Conditions

To arrest kinetic degradation and maintain structural integrity, stringent storage conditions must be enforced. Commercial suppliers universally mandate refrigerated or frozen storage environments[1][5]. Table 1 summarizes the optimal storage parameters and the causality behind each requirement.

Table 1: Thermodynamic & Storage Profile of CAS 145494-52-6

| Parameter | Specification | Scientific Causality |

| Standard Storage | 2°C to 8°C | Reduces the kinetic energy of the system, preventing the thermal activation required for N-O bond cleavage[5]. |

| Long-Term Storage | -20°C | Effectively arrests kinetic degradation, extending shelf-life ( t90 ) to >24 months by freezing any residual solvated states. |

| Atmosphere | Argon or N₂ Purged | Displaces ambient oxygen and moisture, mitigating oxidative stress and preventing hygroscopic deliquescence[1]. |

| Container Closure | Amber Glass, PTFE Septum | Amber glass blocks UV-induced radical initiation; PTFE prevents chemical interaction between the amine vapor phase and the seal. |

Self-Validating Experimental Protocol: Accelerated Stability Testing

To accurately determine the shelf-life ( t90 ) and activation energy ( Ea ) of (3-Aminopropyl)(methoxy)amine dihydrochloride, accelerated stability testing must be conducted in accordance with ICH Q1A(R2) guidelines[6].

The following methodology is designed as a self-validating system . It employs an internal feedback loop to ensure that any observed signal degradation is due to true chemical breakdown, rather than analytical instrument drift.

Step-by-Step Methodology

Step 1: Environmentally Controlled Sample Preparation

-

Action: Inside an argon-purged glovebox (<1 ppm O₂, <1 ppm H₂O), weigh 5.0 mg aliquots of the API into amber glass HPLC vials. Seal hermetically with PTFE-lined crimp caps.

-

Causality: The dihydrochloride salt is highly deliquescent. Preparing samples in an ambient environment would introduce variable moisture content at Time Zero ( T0 ), invalidating subsequent kinetic modeling.

Step 2: ICH Q1A(R2) Compliant Incubation

-

Action: Place the sealed vials into calibrated stability chambers set to three distinct conditions: 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH.

-

Causality: Testing across multiple, tightly controlled thermal nodes provides the necessary data points to construct an Arrhenius plot, allowing for the extrapolation of degradation rates at standard storage temperatures (2–8°C)[6].

Step 3: Self-Validating Extraction & System Suitability (The Trust Mechanism)

-

Action: At designated time points (0, 7, 14, 30, 90 days), remove a vial and reconstitute the solid in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50). Crucial Step: Spike the diluent with 100 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

-

Causality: This is the core self-validating mechanism. The mass spectrometer must recover 95–105% of the SIL-IS signal. If the SIL-IS signal drops, it indicates matrix suppression or instrument fouling, not sample degradation. The system is programmed to automatically halt and demand recalibration, preventing the generation of false-positive degradation data.

Step 4: Orthogonal Analysis (LC-MS/MS & TGA)

-

Action: Quantify the intact API concentration via LC-MS/MS (MRM mode). Concurrently, run Thermogravimetric Analysis (TGA) on a parallel solid sample at a heating rate of 10°C/min from 25°C to 300°C.

-

Causality: LC-MS/MS provides highly specific quantification of chemical degradation (e.g., detecting deaminated byproducts). TGA acts as an orthogonal validation, identifying the precise onset temperatures of physical phase changes, such as desolvation and bulk thermal decomposition[6].

Figure 2: Self-validating experimental workflow for thermal stability analysis.

Quantitative Data Presentation: Accelerated Stability Matrix

Data generated from the orthogonal analysis workflow is utilized to map the degradation kinetics. Table 2 outlines the standard sampling matrix and the specific purpose of each condition in building a robust thermodynamic profile.

Table 2: Accelerated Stability Testing Matrix (ICH Q1A(R2) Aligned)

| Storage Condition | Duration | Sampling Frequency | Analytical Purpose |

| 25°C ± 2°C / 60% RH | 6 Months | 0, 1, 3, 6 months | Establishes a real-time ambient baseline for excursion limits. |

| 30°C ± 2°C / 65% RH | 6 Months | 0, 1, 3, 6 months | Intermediate stress profiling to detect non-linear degradation[6]. |

| 40°C ± 2°C / 75% RH | 6 Months | 0, 1, 3, 6 months | Accelerates thermal homolysis for Arrhenius equation modeling. |

By adhering to this self-validating framework, researchers can confidently establish expiration dating, formulate robust handling protocols, and ensure the chemical integrity of (3-Aminopropyl)(methoxy)amine dihydrochloride throughout the drug development lifecycle.

References

-

VulcanChem. (3-Aminopropyl)(methoxy)amine dihydrochloride (145494-52-6) for Research. VulcanChem. 1

-

MolPort. (3-aminopropyl)(methoxy)amine dihydrochloride | 145494-52-6. MolPort. 3

-

ChemicalBook. 145494-52-6 | CAS DataBase. ChemicalBook. 2

-

Fujifilm Wako Pure Chemical Corporation. 145494-52-6・(3-aminopropyl)(methoxy)amine dihydrochloride. Fujifilm. 5

-

National Center for Biotechnology Information (PMC). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic. NIH. 6

-

ResearchGate. Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives, Stable Alkoxyamines or Potential Radical Donors? ResearchGate. 4

Sources

- 1. (3-Aminopropyl)(methoxy)amine dihydrochloride (145494-52-6) for sale [vulcanchem.com]

- 2. 145494-52-6 | CAS DataBase [m.chemicalbook.com]

- 3. (3-aminopropyl)(methoxy)amine dihydrochloride | 145494-52-6 | Buy Now [molport.com]

- 4. researchgate.net [researchgate.net]

- 5. 145494-52-6・(3-aminopropyl)(methoxy)amine dihydrochloride・(3-aminopropyl)(methoxy)amine dihydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectroscopic Characterization of (3-Aminopropyl)(methoxy)amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the structural elucidation and characterization of (3-Aminopropyl)(methoxy)amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data analysis with established experimental protocols. In the absence of a complete, publicly available assigned spectrum for this specific molecule, this guide leverages foundational NMR principles and data from analogous structures to predict the ¹H and ¹³C NMR spectra. It offers detailed, step-by-step methodologies for sample preparation, data acquisition, and interpretation, ensuring scientific integrity and enabling researchers to confidently verify the molecular structure and purity of (3-Aminopropyl)(methoxy)amine.

Introduction: The Need for Rigorous Characterization

(3-Aminopropyl)(methoxy)amine, also known as N-methoxy-1,3-propanediamine, is a bifunctional molecule incorporating a primary amine, a secondary amine, and a methoxy group. Its distinct functionalities make it a potentially versatile building block in various chemical syntheses, including the development of novel pharmaceutical agents, polymers, and chelating agents.

Given its structure, precise and unambiguous characterization is paramount to ensure its identity, purity, and suitability for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular framework at the atomic level. This guide establishes the expected NMR spectral signature of the molecule and outlines the protocols to obtain high-fidelity data.

Molecular Structure and Predicted NMR Correlations

The fundamental principle of NMR spectroscopy is that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their specific chemical environment. For (3-Aminopropyl)(methoxy)amine, the electron-withdrawing effects of the nitrogen and oxygen atoms are the primary determinants of the chemical shifts (δ) of adjacent protons and carbons.

The structure and atom labeling for correlation with the predicted NMR data are shown below:

Caption: Molecular structure of (3-Aminopropyl)(methoxy)amine with atom numbering.

Rationale for Predicted Chemical Shifts

-

Protons (¹H): The protons on carbons adjacent to the highly electronegative nitrogen and oxygen atoms (C¹, C³, and C⁴) will be "deshielded," causing them to resonate at a higher chemical shift (further downfield) compared to standard alkane protons. The central methylene protons (C²) will be the most shielded of the propyl chain. The N-H protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature[1][2].

-

Carbons (¹³C): Similarly, the carbon atoms directly bonded to nitrogen and oxygen (C¹, C³, and C⁴) will experience significant deshielding and appear at higher chemical shifts in the ¹³C spectrum.[3][4] The carbon of the methoxy group (C⁴) will be the most deshielded due to the direct attachment to oxygen.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for (3-Aminopropyl)(methoxy)amine. These predictions are based on established chemical shift ranges for similar functional groups.[2][3][5]

Table 1: Predicted ¹H NMR Data

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H¹ | ~ 2.7 - 2.9 | Triplet (t) | 2H | Methylene adjacent to -NH₂ |

| H² | ~ 1.6 - 1.8 | Quintet (quin) | 2H | Central methylene |

| H³ | ~ 2.8 - 3.0 | Triplet (t) | 2H | Methylene adjacent to -NHOCH₃ |

| H⁴ | ~ 3.5 - 3.7 | Singlet (s) | 3H | Methoxy (-OCH₃) |

| N¹H₂ | ~ 1.0 - 3.0 | Broad Singlet (br s) | 2H | Primary amine |

| N²H | ~ 2.0 - 4.0 | Broad Singlet (br s) | 1H | Secondary amine |

Table 2: Predicted ¹³C NMR Data

| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C¹ | ~ 38 - 42 | Methylene adjacent to -NH₂ |

| C² | ~ 28 - 32 | Central methylene |

| C³ | ~ 48 - 52 | Methylene adjacent to -NHOCH₃ |

| C⁴ | ~ 60 - 64 | Methoxy (-OCH₃) |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow provides a trusted methodology for the analysis of (3-Aminopropyl)(methoxy)amine.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of (3-Aminopropyl)(methoxy)amine directly into a clean, dry vial.

-

Solvent Selection & Dissolution:

-

Rationale: The choice of deuterated solvent is critical. While CDCl₃ is common, amine protons often exchange with trace acidic impurities, leading to signal broadening or disappearance.[6][7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it forms hydrogen bonds with the N-H protons, slowing their exchange rate and allowing them to be observed as distinct, albeit broad, signals.[1]

-

Procedure: Add 0.6-0.7 mL of high-purity deuterated solvent to the vial. Gently vortex until the sample is fully dissolved.

-

-

Internal Standard: If quantitative analysis (qNMR) is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) is sufficient for chemical shift referencing.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure no solid particles are transferred.

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.[6][8]

-

Instrument Preparation: Insert the NMR tube into the spectrometer.

-

Lock, Tune, and Shim: Lock onto the deuterium signal of the solvent. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 32 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[9]

-

Data Processing and Interpretation

-

Fourier Transform: Apply an exponential window function and perform a Fourier transform on the raw Free Induction Decay (FID) data.

-

Correction and Calibration: Perform phase correction and baseline correction to ensure accurate integrals and peak shapes. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Structural Confirmation:

-

¹H Spectrum: Verify the presence of all predicted signals. Check that the multiplicities (splitting patterns) and integrations match the expected values in Table 1. The triplet-quintet-triplet pattern of the propyl chain is a key diagnostic feature.

-

¹³C Spectrum: Confirm the presence of four distinct signals in the aliphatic region, corresponding to the four unique carbon environments.

-

-

Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing purity. The presence of unexpected signals may indicate residual solvents, starting materials, or by-products. The relative integration of impurity peaks compared to the analyte peaks can be used to estimate the level of contamination.

Complementary Spectroscopic Techniques

For a comprehensive characterization dossier, NMR data should be supplemented with other spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Expected to show characteristic N-H stretching absorptions for the primary and secondary amines around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a C-O stretch for the methoxy group in the 1000-1250 cm⁻¹ region.[3][10]

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) should show a molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of the compound (89.14 g/mol ).[11]

Conclusion